molecular formula C12H20N2Si B13793523 Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-

Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-

Cat. No.: B13793523
M. Wt: 220.39 g/mol
InChI Key: YANBKTMPGURWFR-LBPRGKRZSA-N
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Description

3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is a chemical compound with the molecular formula C12H20N2Si. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a pyrrolidine ring, which in turn is connected to a pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine typically involves the reaction of pyridine derivatives with trimethylsilyl reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine and pyrrolidine rings can interact with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic six-membered aromatic heterocycle containing nitrogen.

    Pyrrolidine: A five-membered ring containing nitrogen.

    Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group attached to various organic moieties.

Uniqueness

3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is unique due to the combination of the trimethylsilyl group, pyrrolidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H20N2Si

Molecular Weight

220.39 g/mol

IUPAC Name

trimethyl-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]silane

InChI

InChI=1S/C12H20N2Si/c1-15(2,3)14-9-5-7-12(14)11-6-4-8-13-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1

InChI Key

YANBKTMPGURWFR-LBPRGKRZSA-N

Isomeric SMILES

C[Si](C)(C)N1CCC[C@H]1C2=CN=CC=C2

Canonical SMILES

C[Si](C)(C)N1CCCC1C2=CN=CC=C2

Origin of Product

United States

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